N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE HBR
Overview
Description
N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE HBR is a useful research compound. Its molecular formula is C16H13BrCl2N2OS and its molecular weight is 432.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is 429.93090 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds for potential applications in various fields. For instance, compounds related to thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against pathogenic bacterial and fungal strains. Such studies contribute to the development of new antimicrobial agents, addressing the ongoing need for effective treatments against resistant strains of microorganisms (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition Studies
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performances on metal surfaces, particularly iron, using quantum chemical parameters and molecular dynamics simulations. These studies are crucial for understanding how such compounds can protect metals from corrosion, which has significant implications in industrial applications, such as in the maintenance of infrastructure and machinery (Kaya et al., 2016).
Anticancer Research
Some research efforts have been directed towards synthesizing novel thiadiazolo derivatives and evaluating their in-vitro anticancer activities against various human tumor cell lines. This line of research is fundamental in the search for new anticancer agents, contributing to the broader field of oncology and offering potential pathways for the development of new cancer treatments (Tiwari et al., 2016).
Molecular Docking and Computational Studies
Molecular docking and quantum chemical calculations have been utilized to study the interaction of thiazole derivatives with biological targets. These computational approaches provide insights into the potential biological activities of these compounds, helping to predict their efficacy in various applications, including as potential therapeutic agents (Viji et al., 2020).
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS.BrH/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10;/h2-9H,1H3,(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMVSLOXWJLSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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